Cas no 1232505-77-9 (5-Amino-4-bromo-2-chlorophenol)

5-Amino-4-bromo-2-chlorophenol is a halogenated aromatic compound featuring amino, bromo, and chloro functional groups, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern allows for selective reactivity in cross-coupling reactions, electrophilic substitutions, and other transformations. The presence of both electron-donating (amino) and electron-withdrawing (bromo, chloro) groups enhances its utility in constructing complex heterocycles and pharmaceuticals. This compound is particularly valued for its stability and compatibility with a range of reaction conditions. It serves as a key precursor in agrochemical, pharmaceutical, and specialty chemical applications, where precise functionalization is critical. Proper handling and storage are recommended due to its reactive substituents.
5-Amino-4-bromo-2-chlorophenol structure
1232505-77-9 structure
商品名:5-Amino-4-bromo-2-chlorophenol
CAS番号:1232505-77-9
MF:C6H5BrClNO
メガワット:222.466999769211
MDL:MFCD27942409
CID:2107588

5-Amino-4-bromo-2-chlorophenol 化学的及び物理的性質

名前と識別子

    • 5-amino-4-bromo-2-chloroPhenol
    • AHVAEBUVWFXKIV-UHFFFAOYSA-N
    • 5-amino-4-bromo-2-chloro-phenol
    • Phenol,5-amino-4-bromo-2-chloro-
    • Phenol, 5-amino-4-bromo-2-chloro-
    • 5-Amino-4-bromo-2-chlorophenol
    • MDL: MFCD27942409
    • インチ: 1S/C6H5BrClNO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
    • InChIKey: AHVAEBUVWFXKIV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=C(C=C1N)O)Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 124
  • トポロジー分子極性表面積: 46.2

5-Amino-4-bromo-2-chlorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR48111-250mg
5-Amino-4-bromo-2-chlorophenol
1232505-77-9 95%
250mg
£130.00 2025-02-20
Aaron
AR000KXF-100mg
Phenol, 5-amino-4-bromo-2-chloro-
1232505-77-9 95%
100mg
$88.00 2023-12-16
Aaron
AR000KXF-250mg
Phenol, 5-amino-4-bromo-2-chloro-
1232505-77-9 95%
250mg
$182.00 2023-12-16
A2B Chem LLC
AA26023-100mg
5-Amino-4-bromo-2-chlorophenol
1232505-77-9 95%
100mg
$207.00 2024-04-20
eNovation Chemicals LLC
D758778-100mg
Phenol, 5-amino-4-bromo-2-chloro-
1232505-77-9 95%
100mg
$375 2024-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130770-250mg
5-AMINO-4-BROMO-2-CHLOROPHENOL
1232505-77-9 97%
250mg
¥2004.00 2024-08-09
eNovation Chemicals LLC
D758778-250mg
Phenol, 5-amino-4-bromo-2-chloro-
1232505-77-9 95%
250mg
$660 2025-02-24
eNovation Chemicals LLC
D758778-100mg
Phenol, 5-amino-4-bromo-2-chloro-
1232505-77-9 95%
100mg
$375 2025-02-24
eNovation Chemicals LLC
D758778-250mg
Phenol, 5-amino-4-bromo-2-chloro-
1232505-77-9 95%
250mg
$660 2025-02-28
eNovation Chemicals LLC
D758778-250mg
Phenol, 5-amino-4-bromo-2-chloro-
1232505-77-9 95%
250mg
$660 2024-06-08

5-Amino-4-bromo-2-chlorophenol 関連文献

5-Amino-4-bromo-2-chlorophenolに関する追加情報

5-Amino-4-bromo-2-chlorophenol: A Comprehensive Overview

5-Amino-4-bromo-2-chlorophenol is a versatile organic compound with the CAS registry number 1232505-77-9. This compound belongs to the class of phenolic compounds, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, along with amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at specific positions on the ring. The combination of these functional groups makes 5-amino-4-bromo-2-chlorophenol highly reactive and suitable for various applications in the fields of pharmaceuticals, agrochemicals, and material sciences.

The molecular structure of 5-amino-4-bromo-2-chlorophenol is defined by its unique substitution pattern on the benzene ring. The hydroxyl group is located at position 1, while the amino group is at position 5, bromine at position 4, and chlorine at position 2. This arrangement creates a highly polar molecule with significant steric hindrance due to the bulky bromine and chlorine atoms. The compound exhibits strong hydrogen bonding capabilities due to the hydroxyl and amino groups, which influence its solubility, reactivity, and stability under different conditions.

Recent studies have highlighted the potential of 5-amino-4-bromo-2-chlorophenol as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and antiviral agents. The compound's ability to undergo nucleophilic aromatic substitution reactions has been particularly valuable in these applications, enabling the formation of complex molecular architectures with high specificity.

In addition to its role in drug discovery, 5-amino-4-bromo-2-chlorophenol has been investigated for its potential in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, such as in the development of conductive polymers and semiconducting materials. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, making them suitable for applications in flexible electronics and optoelectronic devices.

The synthesis of 5-amino-4-bromo-2-chlorophenol typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include electrophilic substitution reactions on phenol derivatives, followed by selective introduction of amino and halogen substituents through nucleophilic aromatic substitution or direct electrophilic substitution techniques.

One area of active research is the optimization of synthetic pathways for 5-amino-4-bromo-2-chlorophenol to improve efficiency and reduce environmental impact. Green chemistry approaches, such as catalytic hydrogenation and microwave-assisted synthesis, have shown promise in achieving these goals while maintaining product quality.

Furthermore, the environmental fate and toxicity of 5-amino-4-bromo-2-chlorophenol have been subjects of recent investigations due to its potential use in agrochemicals and industrial applications. Studies indicate that while the compound exhibits moderate biodegradability under aerobic conditions, its persistence in aquatic environments raises concerns about potential ecological impacts.

In conclusion, 5-amino-4-bromo-2-chlorophenol (CAS No: 1232505-77-9) is a multifaceted compound with significant potential across various industries. Its unique chemical properties make it an invaluable tool in drug discovery, materials science, and other advanced applications. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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